Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
Overview
Description
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a chemical compound with the molecular formula C15H12N2O2. It has a molecular weight of 252.27 g/mol. This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a solid substance . It has a melting point range of 153 - 155 degrees Celsius .Scientific Research Applications
Pharmacology
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: has potential applications in pharmacology, particularly in the synthesis of biologically active compounds. Its structure could be utilized in the development of therapeutic agents for treating various disorders, including cancer and microbial infections .
Organic Synthesis
In organic chemistry, this compound can serve as a precursor or intermediate in the synthesis of complex molecules. It may be involved in constructing indole derivatives, which are prevalent in natural products and pharmaceuticals . Additionally, it could be used to synthesize heterocyclic compounds, which are essential in drug development .
Material Science
The compound’s properties suggest its use in material science, particularly in the synthesis of new materials with potential applications in electronics or nanotechnology. Its molecular structure could be key in developing novel polymers or small molecule-based materials .
Analytical Chemistry
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: could be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties, such as melting point and purity, make it suitable for use in chromatography and mass spectrometry .
Agricultural Research
While specific applications in agriculture are not directly mentioned, the compound’s potential for creating derivatives could lead to the development of new pesticides or growth regulators. Its chemical structure could be modified to enhance plant growth or protect crops from pests .
Environmental Studies
The compound may be used in environmental studies to understand the fate and transport of similar organic molecules in the environment. It could serve as a model compound in studies related to pollution, biodegradation, or environmental remediation .
Safety and Hazards
The safety information available indicates that Ethyl 3-cyano-4-phenylpyridine-2-carboxylate has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
ethyl 3-cyano-4-phenylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFWETVABGZJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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